molecular formula C32H42N8O6S4 B1205845 Ulithiacyclamide CAS No. 74847-09-9

Ulithiacyclamide

Cat. No.: B1205845
CAS No.: 74847-09-9
M. Wt: 763 g/mol
InChI Key: FSUFGKVPTHSJKC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4,18-Dimethyl-8,22-bis(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octazahexacyclo[1313412,51912116,19123,26]hexatriaconta-2(36),9(35),11,16(34),23(33),25-hexaene-6,13,20,27-tetrone involves multiple steps, each requiring specific reaction conditions

Chemical Reactions Analysis

4,18-Dimethyl-8,22-bis(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octazahexacyclo[13.13.4.12,5.19.12.116,19.123,26]hexatriaconta-2(36),9(35),11,16(34),23(33),25-hexaene-6,13,20,27-tetrone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry and biology In chemistry, it is used as a model compound for studying complex organic reactions and mechanismsAdditionally, it may have industrial applications in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of 4,18-Dimethyl-8,22-bis(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octazahexacyclo[13.13.4.12,5.19.12.116,19.123,26]hexatriaconta-2(36),9(35),11,16(34),23(33),25-hexaene-6,13,20,27-tetrone involves its interaction with specific molecular targets and pathways. The compound’s multiple heteroatoms and functional groups allow it to engage in various interactions, potentially affecting biological processes at the molecular level. detailed studies on its mechanism of action are limited .

Comparison with Similar Compounds

When compared to similar compounds, 4,18-Dimethyl-8,22-bis(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octazahexacyclo[13.13.4.12,5.19.12.116,19.123,26]hexatriaconta-2(36),9(35),11,16(34),23(33),25-hexaene-6,13,20,27-tetrone stands out due to its unique hexacyclic structure and the presence of multiple heteroatoms. Similar compounds include other complex organic molecules with multiple rings and heteroatoms, such as bacteriohopanetetrol . These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture.

Properties

IUPAC Name

4,18-dimethyl-8,22-bis(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octazahexacyclo[13.13.4.12,5.19,12.116,19.123,26]hexatriaconta-2(36),9(35),11,16(34),23(33),25-hexaene-6,13,20,27-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H42N8O6S4/c1-13(2)7-17-31-37-19(9-47-31)25(41)35-22-12-50-49-11-21(29-39-23(15(5)45-29)27(43)33-17)36-26(42)20-10-48-32(38-20)18(8-14(3)4)34-28(44)24-16(6)46-30(22)40-24/h9-10,13-18,21-24H,7-8,11-12H2,1-6H3,(H,33,43)(H,34,44)(H,35,41)(H,36,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUFGKVPTHSJKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(=O)NC(C3=NC(=CS3)C(=O)NC4CSSCC(C(=N2)O1)NC(=O)C5=CSC(=N5)C(NC(=O)C6C(OC4=N6)C)CC(C)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H42N8O6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00996353
Record name 4,18-Dimethyl-8,22-bis(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octaazahexacyclo[13.13.4.1~2,5~.1~9,12~.1~16,19~.1~23,26~]hexatriaconta-2(36),6,9(35),11,13,16(34),20,23(33),25,27-decaene-6,13,20,27-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00996353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

763.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74847-09-9
Record name Ulithiacyclamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074847099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ulithiacyclamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348113
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,18-Dimethyl-8,22-bis(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octaazahexacyclo[13.13.4.1~2,5~.1~9,12~.1~16,19~.1~23,26~]hexatriaconta-2(36),6,9(35),11,13,16(34),20,23(33),25,27-decaene-6,13,20,27-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00996353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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